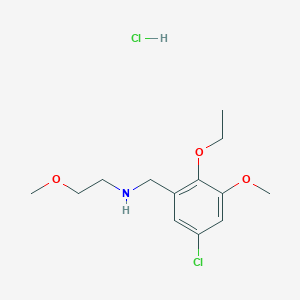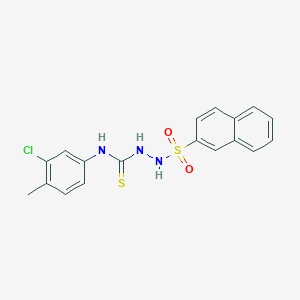
(2E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Descripción general
Descripción
(2E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a conjugated system consisting of a dichlorophenyl and a nitrophenyl group. The compound’s structure and functional groups make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with 3-nitrobenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the nitrile react in the presence of a base such as piperidine or pyridine to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-(3,4-dichlorophenyl)-2-(3-aminophenyl)prop-2-enenitrile.
Substitution: Formation of substituted derivatives where chlorine atoms are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
(2E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mode of action.
Medicine: Explored as a lead compound in drug discovery programs. Its structural features are modified to develop new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and dichlorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action involve techniques like molecular docking, enzyme assays, and cell-based assays.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(3,4-dichlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position.
(2E)-3-(3,4-dichlorophenyl)-2-(3-methoxyphenyl)prop-2-enenitrile: Similar structure but with a methoxy group instead of a nitro group.
(2E)-3-(3,4-dichlorophenyl)-2-(3-aminophenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(2E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile is unique due to the specific positioning of the nitro group and the dichlorophenyl group, which influence its reactivity and interactions with other molecules. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-14-5-4-10(7-15(14)17)6-12(9-18)11-2-1-3-13(8-11)19(20)21/h1-8H/b12-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDKFMUZLWDAY-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC(=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-{3-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B4604975.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B4604976.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4604992.png)
![3-butoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B4605000.png)
![N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIDINE-3-CARBOXAMIDE](/img/structure/B4605008.png)
![4-methoxy-3-(1-piperidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4605028.png)


![N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride](/img/structure/B4605045.png)
![2-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4605060.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4605061.png)
![ethyl 1-{N-[(4-methylphenyl)sulfonyl]-beta-alanyl}piperidine-3-carboxylate](/img/structure/B4605066.png)
![N-methyl-N-[(3-nitrophenyl)methyl]butan-1-amine](/img/structure/B4605071.png)
